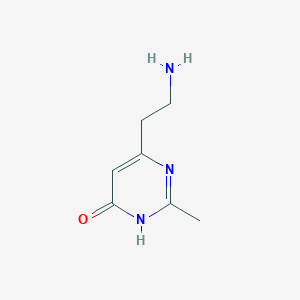

6-(2-Aminoethyl)-2-methylpyrimidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(2-Aminoethyl)-2-methylpyrimidin-4-ol, also known as AM-4-PA, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. This molecule is a derivative of pyrimidine and contains an aminoethyl group, which makes it a promising candidate for various biological applications. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

One significant application of pyrimidine derivatives, like 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol, is in the synthesis of complex organic compounds. Research highlights the importance of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), indicating the broader applicability of pyrimidine scaffolds in medicinal and pharmaceutical industries. These compounds exhibit wide-ranging uses due to their bioavailability and synthetic versatility. The review emphasizes the utilization of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing substituted pyrimidine derivatives through one-pot multicomponent reactions. This area of research offers significant insights into the catalytic applications of pyrimidine derivatives for developing lead molecules in drug discovery and development (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

Pyrimidine derivatives also play a critical role in the development of optoelectronic materials. A study on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates how derivatives of pyrimidines, including 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol, can be engineered to detect a variety of analytes with high selectivity and sensitivity. These compounds have been shown to detect metal ions, anions, and neutral molecules effectively. The research underscores the versatility of pyrimidine-based compounds in creating sensitive and selective chemosensors, marking a significant contribution to the field of coordination chemistry and sensor technology (Roy, 2021).

Biological and Medicinal Applications

In the realm of biological sciences and medicine, pyrimidine and its derivatives demonstrate a wide range of activities. For instance, the spin label amino acid TOAC, a derivative of pyrimidine, has been extensively used in peptide studies. TOAC’s incorporation into peptides allows for the analysis of peptide backbone dynamics and secondary structure, leveraging techniques such as EPR spectroscopy, X-ray crystallography, and NMR. This application is pivotal in understanding peptide-protein and peptide-nucleic acid interactions, providing valuable insights into the structural and functional aspects of peptides and their potential therapeutic uses (Schreier et al., 2012).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as serotonin and dopamine , interact with specific receptors in the brain, influencing various physiological processes.

Biochemical Pathways

Related compounds like serotonin and dopamine are involved in numerous biochemical pathways, affecting mood, cognition, reward, learning, memory, and numerous physiological processes .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as serotonin and dopamine, involve complex processes of synthesis, release, reuptake, and degradation .

Result of Action

Related compounds like serotonin and dopamine have profound effects on neuronal activity, influencing various physiological processes and behaviors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like 6-(2-Aminoethyl)-2-methylpyrimidin-4-ol. For instance, cyanobacterial toxins, which include a diverse range of low molecular weight compounds with varying biochemical properties, have been found in extreme environments, including polar deserts and alkaline lakes .

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)-2-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-9-6(2-3-8)4-7(11)10-5/h4H,2-3,8H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPZLHXAOVMOHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2799508.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2799512.png)

![1-methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2799513.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dichlorobenzamide](/img/structure/B2799515.png)

![5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2799516.png)

![Methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate](/img/structure/B2799521.png)